REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:24][OH:25].[CH3:32][C:33](=[O:34])[OH:35].[CH3:6][C:7]#[N:8].[CH3:9][O:10][C:11]([CH2:12][c:13]1[cH:14][c:15]([O:19][CH2:20][CH2:21][Cl:22])[cH:16][cH:17][cH:18]1)=[O:23].[OH2:31]>>[CH2:6]([C:7]#[N:8])[C:11](=[O:10])[CH2:12][c:13]1[cH:14][c:15]([O:19][CH2:20][CH2:21][Cl:22])[cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1cccc(OCCCl)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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N#CCC(=O)Cc1cccc(OCCCl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |